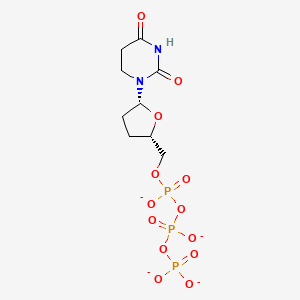![molecular formula C30H31FN2O7 B12352617 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes a fluorinated oxolane ring and a diazinane-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the oxolane ring: This step involves the reaction of a suitable diol with a fluorinating agent under controlled conditions to introduce the fluorine atom.
Attachment of the bis(4-methoxyphenyl)-phenylmethoxy group:
Formation of the diazinane-dione moiety: This step involves the cyclization of the intermediate compound with a suitable diazinane-dione precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazinane-dione moiety can be reduced to form a diazinane.
Substitution: The fluorine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Research: This compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The fluorinated oxolane ring and diazinane-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-chloro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione: This compound is similar but contains a chlorine atom instead of a fluorine atom.
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-bromo-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione: This compound is similar but contains a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione imparts unique properties, such as increased stability and reactivity, compared to its chlorine and bromine analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H31FN2O7 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H31FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-15,24,26-28,35H,16-18H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
VRJROFGZYWVYIR-YULOIDQLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5CCC(=O)NC5=O)F)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)

![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)





![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)


![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
